molecular formula C16H21N3O B11848920 9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine CAS No. 88609-26-1

9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine

Cat. No.: B11848920
CAS No.: 88609-26-1
M. Wt: 271.36 g/mol
InChI Key: YQQDGFPKUHCUDZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction leads to the formation of the azepine ring fused with the pyridine moiety.

Another approach involves the annulation of an azepine ring to a five-membered heteroaromatic ring, such as furan, thiophene, or pyrrole . This method is particularly useful for constructing bioactive azepine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of one-pot synthesis methods, which combine multiple reaction steps into a single process, is often employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepine derivatives.

Mechanism of Action

Properties

CAS No.

88609-26-1

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

9-(azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine

InChI

InChI=1S/C16H21N3O/c1-20-14-11-13-7-6-8-17-15(13)16(18-12-14)19-9-4-2-3-5-10-19/h6-8,12H,2-5,9-11H2,1H3

InChI Key

YQQDGFPKUHCUDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C(C1)C=CC=N2)N3CCCCCC3

Origin of Product

United States

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